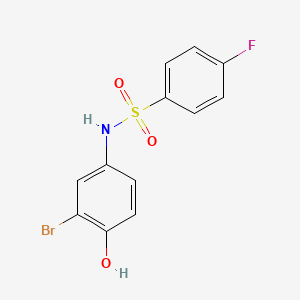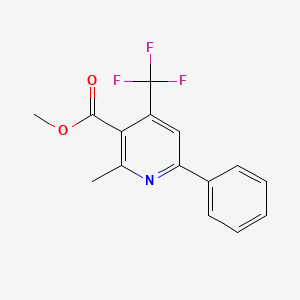![molecular formula C19H22N2OS B5808554 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as DAPT, is a small molecule inhibitor that targets the γ-secretase complex. This complex is responsible for the cleavage of amyloid precursor protein (APP) and Notch receptor, which are involved in the development of Alzheimer's disease and cancer, respectively. DAPT has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
DAPT inhibits the γ-secretase complex by binding to the catalytic subunit presenilin and preventing the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide and Notch receptor. This leads to a decrease in the production of Aβ peptides and activation of Notch signaling pathway, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of Aβ peptides, which are known to cause neurotoxicity and inflammation in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which is involved in tumor growth and metastasis. Additionally, DAPT has been shown to have anti-inflammatory and antioxidant effects in various cell types.
实验室实验的优点和局限性
One advantage of using DAPT in lab experiments is its specificity for the γ-secretase complex and Notch receptor. This allows for the selective inhibition of these targets without affecting other cellular processes. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties in animal models.
One limitation of using DAPT in lab experiments is its potential off-target effects. DAPT has been shown to inhibit other enzymes, such as caspases and metalloproteases, at high concentrations. Additionally, DAPT has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of DAPT. One area of focus is the optimization of DAPT analogs with improved potency and selectivity for the γ-secretase complex and Notch receptor. Additionally, the use of DAPT in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may improve its efficacy in the treatment of cancer. Finally, the development of DAPT-based imaging probes may allow for the non-invasive detection of Alzheimer's disease and cancer in vivo.
合成方法
DAPT can be synthesized through a multistep reaction starting from 4-isopropylbenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. This is followed by the reaction with N-(2,6-dimethylphenyl)hydroxylamine to form the corresponding amide. The final step involves the reaction with carbon disulfide to form the carbonothioyl group. The purity and yield of the final product can be improved through recrystallization.
科学研究应用
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide by the γ-secretase complex, leading to a decrease in the production of amyloid beta (Aβ) peptides, which are the main components of amyloid plaques in the brain. This has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, DAPT inhibits the cleavage of the Notch receptor, which is involved in cell proliferation, differentiation, and survival. This has been shown to decrease tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer.
属性
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)15-8-10-16(11-9-15)18(22)21-19(23)20-17-13(3)6-5-7-14(17)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUXFVBDABKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)




![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)